6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
CAS No.: 918645-96-2
Cat. No.: VC16918458
Molecular Formula: C20H17FN2O
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918645-96-2 |
|---|---|
| Molecular Formula | C20H17FN2O |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 6-fluoro-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one |
| Standard InChI | InChI=1S/C20H17FN2O/c1-20(2)11-14-9-15(21)7-8-18(14)23(19(20)24)16-10-13-5-3-4-6-17(13)22-12-16/h3-10,12H,11H2,1-2H3 |
| Standard InChI Key | SVEHQBYBYCTIEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Introduction
6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a complex organic compound belonging to the quinoline family. It is characterized by its unique structural features, including a fluorine atom at the 6-position and two methyl groups at the 3-position. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.
Synthesis Methods
The synthesis of 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one involves several steps, often starting from simpler quinoline derivatives. Common methods include:
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Condensation Reactions: Involving the reaction of appropriate quinoline precursors with suitable reagents to form the biquinoline core.
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Fluorination: Introduction of the fluorine atom at the 6-position, which can be achieved through various fluorination reagents.
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Alkylation: Addition of methyl groups at the 3-position to complete the compound's structure.
Biological Activities
Research into the biological activities of 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is ongoing, with potential applications in drug development. The compound may exhibit properties such as:
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Antimicrobial Activity: Due to its structural similarity to known antimicrobial agents.
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Anticancer Properties: Some quinoline derivatives have shown promise in cancer treatment.
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Neuroprotective Effects: Potential for neuroprotection based on its chemical structure.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Infection treatment |
| Anticancer | Cancer therapy |
| Neuroprotective | Neurodegenerative diseases |
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis of 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one and exploring its biological activities. Future research should aim to:
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Optimize Synthesis Conditions: Improve yield and purity of the compound.
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In-depth Biological Studies: Conduct comprehensive in vitro and in vivo studies to confirm its biological activities.
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Derivative Development: Explore modifications to enhance efficacy and reduce potential side effects.
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